

Assessing the Proteome-Wide Selectivity of NAMPT PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC NAMPT Degrader-1

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The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of target proteins. Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in NAD+ biosynthesis and a compelling target in oncology. This guide provides a comparative assessment of the proteomewide selectivity of the NAMPT degrader, PROTAC A7, with supporting data from other NAMPT-targeting PROTACs.

Comparative Performance of NAMPT Degraders

The efficacy and selectivity of PROTACs are paramount for their therapeutic potential. The following table summarizes key performance metrics for NAMPT PROTAC A7 and other published NAMPT degraders.



Degrade r	Target(s)	E3 Ligase Ligand	DC50	Dmax	IC50 (NAMPT Enzyma tic Activity)	Cell Line	Key Charact eristics
NAMPT PROTAC A7	NAMPT	VHL	Not explicitly stated in snippets	Not explicitly stated in snippets	9.5 nM[1] [2][3]	A2780, CT26, MC38[1] [4]	Potent and selective degrader; degrades both intracellul ar (iNAMPT) and extracellu lar (eNAMP T); boosts antitumor immunity. [1][2][4] [5][6]
PROTAC B3	NAMPT	VHL	< 0.17 nM[7][8]	> 90%[7] [8]	1.5 nM (antiprolif erative) [7][8]	A2780[7] [8]	Highly potent with excellent degradati on activity; demonstr ates good biosafety and

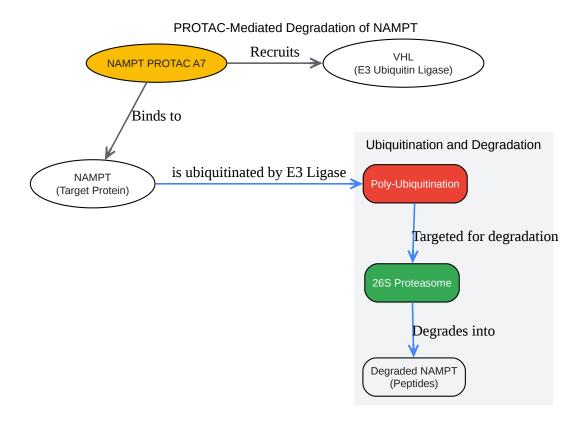


							tumor growth inhibition in vivo.[7]
PROTAC 632005	NAMPT	Not explicitly stated	Not explicitly stated	Not explicitly stated	Low IC50[9]	Not explicitly stated	Next- generatio n PROTAC with exception al target selectivit y and bioavaila bility; improved in vivo exposure and extended half-life. [10][11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating selectivity, the following diagrams illustrate the core signaling pathway of a NAMPT PROTAC and a typical experimental workflow for proteomic assessment.



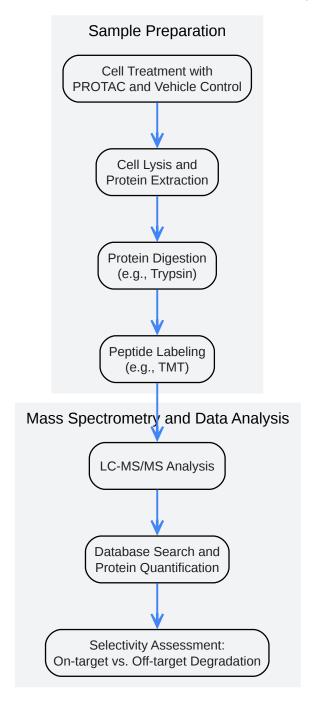


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PROTAC-mediated degradation of NAMPT.



Proteomics Workflow for PROTAC Selectivity



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